2-Bromo-3-fluoroanisole

Catalog No.
S673993
CAS No.
446-59-3
M.F
C7H6BrFO
M. Wt
205.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-fluoroanisole

CAS Number

446-59-3

Product Name

2-Bromo-3-fluoroanisole

IUPAC Name

2-bromo-1-fluoro-3-methoxybenzene

Molecular Formula

C7H6BrFO

Molecular Weight

205.02 g/mol

InChI

InChI=1S/C7H6BrFO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3

InChI Key

RNUBPKHSQXYYCV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)F)Br

Canonical SMILES

COC1=C(C(=CC=C1)F)Br

Synthesis:

2-Bromo-3-fluoroanisole is an organic molecule that can be synthesized through various methods. One common approach involves the diazotization of 2-bromo-3-aminophenol followed by treatment with tetrafluoroboric acid. PubChem, National Institutes of Health: )

Potential Applications:

While the specific research applications of 2-bromo-3-fluoroanisole are not extensively documented, its chemical structure suggests potential uses in various scientific fields:

  • Medicinal Chemistry: The presence of a fluorine atom and a bromine group can influence the molecule's biological properties, making it a potential candidate for drug discovery and development. [DOI: 10.1021/acs.medchemlett.7b00233] However, further research is required to explore its specific therapeutic potential.
  • Material Science: The aromatic ring structure and halogenated substituents could render 2-bromo-3-fluoroanisole suitable for the development of novel materials with specific properties, such as liquid crystals or organic semiconductors. However, dedicated research efforts are needed to investigate its potential in this field.
  • Organic Chemistry: The molecule can serve as a building block for the synthesis of more complex organic molecules with desired functionalities. This could be valuable for the preparation of various probes, drug analogs, or functional materials.

2-Bromo-3-fluoroanisole is an organic compound characterized by the molecular formula C₇H₆BrFO. It features a benzene ring substituted with a bromine atom at the second position and a fluorine atom at the third position, along with a methoxy group (–OCH₃) at the fourth position. This compound typically appears as a colorless to light yellow liquid and has notable physical properties, including a melting point of approximately 217-219 °C and a molecular weight of 205.03 g/mol .

, primarily due to its halogen substituents. Key reactions include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing for the formation of diverse derivatives. For example:
    Br C6H4F O+NuNu C6H4F O+Br\text{Br C}_6\text{H}_4\text{F O}+\text{Nu}\rightarrow \text{Nu C}_6\text{H}_4\text{F O}+\text{Br}^-
  • Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

While specific biological activities of 2-Bromo-3-fluoroanisole are not extensively documented, its structure suggests potential applications in medicinal chemistry. Compounds with similar halogenated aromatic structures have been studied for their anti-cancer properties and other therapeutic effects. The presence of both bromine and fluorine may influence the compound's reactivity and biological interactions, making it a candidate for further pharmacological studies .

The synthesis of 2-Bromo-3-fluoroanisole can be accomplished through several methods:

  • Diazotization Method: This involves the diazotization of 2-bromo-3-aminophenol followed by treatment with tetrafluoroboric acid to yield the desired product.
  • Substitution Reaction: Another common method is to react 2-chloro-3-fluoroanisole with sodium bromide under alkaline conditions, facilitating the substitution of chlorine with bromine .

These methods highlight the versatility in synthesizing this compound, allowing for various approaches depending on available reagents and desired yields.

2-Bromo-3-fluoroanisole serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to be used as a building block for more complex molecules, including liquid crystals and specialty chemicals. Additionally, its reactivity makes it valuable in material science for developing advanced polymers and electronic materials.

Several compounds exhibit structural similarities to 2-Bromo-3-fluoroanisole:

Compound NameStructure DescriptionUnique Features
2-Bromo-4-fluoroanisoleBromine at position 2 and fluorine at position 4Different substitution pattern affects reactivity
4-Bromo-3-nitroanisoleBromine at position 4 and nitro group at position 3Nitro group introduces different electronic effects
4-Chloro-2-fluoroanisoleChlorine at position 4 and fluorine at position 2Chlorine has different reactivity compared to bromine

Uniqueness: The specific substitution pattern of 2-Bromo-3-fluoroanisole imparts distinct reactivity characteristics that differentiate it from similar compounds, making it particularly versatile in synthetic applications .

The synthesis and characterization of 2-bromo-3-fluoroanisole (CAS 446-59-3) emerged from advancements in halogenated aromatic chemistry during the late 20th century. While its exact discovery timeline remains undocumented in public literature, its structural analogs, such as halogenated anisoles, gained prominence in pharmaceutical and materials research due to their tunable electronic properties. Early synthetic routes focused on electrophilic substitution reactions, leveraging the reactivity of anisole derivatives. For instance, bromination and fluorination of 3-methoxyphenol precursors became a foundational method, as evidenced by modern protocols. The compound’s utility as a synthetic intermediate in drug discovery, particularly for kinase inhibitors and antiviral agents, further propelled its adoption in industrial and academic settings.

Significance in Organic Chemistry

2-Bromo-3-fluoroanisole occupies a critical niche in organic synthesis due to its dual functionality: the methoxy group acts as an electron-donating substituent, while bromine and fluorine serve as ortho-directing, electron-withdrawing groups. This unique electronic profile enables precise regioselective transformations, such as Suzuki–Miyaura couplings and nucleophilic aromatic substitutions. Its role in synthesizing complex molecules is exemplified in the preparation of hepatitis C virus (HCV) inhibitors, where bromofluoroanisole derivatives act as key intermediates for ribonucleoside prodrugs. Additionally, its stability under diverse reaction conditions makes it a versatile building block for agrochemicals and advanced materials.

Nomenclature and Classification

The systematic IUPAC name for 2-bromo-3-fluoroanisole is 2-bromo-1-fluoro-3-methoxybenzene, reflecting the positions of substituents on the benzene ring. Alternative designations include:

  • 3-Fluoro-2-bromoanisole (positional isomer notation)
  • Methyl 2-bromo-3-fluorophenyl ether (functional group emphasis)

Its molecular formula, C₇H₆BrFO, classifies it as a tri-substituted aromatic ether with a molecular weight of 205.02 g/mol. The compound falls under the broader category of halogenated anisoles, which are characterized by their methoxy and halogen substituents.

General Overview of Structure-Property Relationships

The physicochemical properties of 2-bromo-3-fluoroanisole are governed by its molecular architecture:

PropertyValueMethod/Source
Molecular Weight205.02 g/molCalculated
Density1.5 ± 0.1 g/cm³Experimental
Boiling Point189.2 ± 20.0 °CPredicted
Melting PointNot characterized
SolubilityInsoluble in water

Electronic Effects:

  • The methoxy group (-OCH₃) donates electron density via resonance, activating the ring toward electrophilic attack at the para and ortho positions.
  • Bromine and fluorine withdraw electron density inductively, creating a polarized aromatic system that favors directed substitutions.

Steric Considerations:

  • The ortho arrangement of bromine and fluorine introduces steric hindrance, limiting accessibility to certain reaction sites. This spatial constraint is exploited in selectivity-driven syntheses, such as the preparation of geminal dihaloalkenes.

Spectroscopic Features:

  • ¹H NMR: Signals at δ 3.84 ppm (methoxy -OCH₃) and δ 6.8–7.5 ppm (aromatic protons), with splitting patterns arising from F-H coupling.
  • ¹³C NMR: Peaks for carbons adjacent to halogens appear downfield (e.g., C-Br at ~115 ppm, C-F at ~160 ppm).

This interplay of electronic and steric factors underpins the compound’s reactivity and applications in synthetic chemistry.

Synthesis and Reactivity

Synthetic Methodologies

2-Bromo-3-fluoroanisole is typically synthesized via two primary routes:

Route 1: Direct Halogenation of Anisole Derivatives

Bromination of 3-fluoroanisole using electrophilic agents like N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) yields the target compound. This method emphasizes regioselectivity, with reaction conditions tailored to avoid over-bromination.

Route 2: Diazotization and Sandmeyer Reaction

Starting from 2-amino-3-fluorobenzoic acid, diazotization with NaNO₂/HBr followed by treatment with CuBr generates 2-bromo-3-fluorobenzoic acid, which is subsequently methylated to form the methoxy group.

Table 1: Comparison of Synthetic Approaches

MethodYieldAdvantagesChallenges
Direct Bromination60–75%Single-step, high regioselectivityRequires stringent temperature control
Diazotization-Methylation70–85%High purity, scalableMulti-step, costly reagents

Reactivity and Functionalization

The compound participates in several key transformations:

  • Nucleophilic Aromatic Substitution (NAS): Fluorine’s strong electron-withdrawing effect facilitates displacement at the ortho position by nucleophiles like amines or alkoxides.
  • Cross-Coupling Reactions: Suzuki–Miyaura couplings with boronic acids enable the introduction of aryl/alkyl groups, leveraging the bromine atom as a leaving group.
  • Oxidation/Reduction: Catalytic hydrogenation reduces the bromine substituent, while ozonolysis cleaves the aromatic ring for further functionalization.

Applications in Contemporary Research

Pharmaceutical Intermediates

2-Bromo-3-fluoroanisole is pivotal in synthesizing kinase inhibitors, such as BLU-945, a next-generation EGFR inhibitor for non-small cell lung cancer. Its bromo-fluoro motif enhances binding affinity to hydrophobic kinase pockets.

Material Science

In polymer chemistry, the compound serves as a monomer for fluorinated polyethers, which exhibit enhanced thermal stability and chemical resistance.

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-3-fluoroanisole

Dates

Modify: 2023-08-15

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